molecular formula C22H18N2OS B11696325 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide CAS No. 329002-76-8

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide

Cat. No.: B11696325
CAS No.: 329002-76-8
M. Wt: 358.5 g/mol
InChI Key: BHEVTVPJSCZFFQ-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Various synthetic pathways can be employed, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide is not fully understood. it is proposed to exert its effects by inhibiting the activity of various enzymes and signaling pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and various kinases that regulate cell growth and division.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide
  • N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methoxybenzamide
  • N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and material science .

Properties

CAS No.

329002-76-8

Molecular Formula

C22H18N2OS

Molecular Weight

358.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide

InChI

InChI=1S/C22H18N2OS/c1-14-7-3-4-8-17(14)21(25)23-19-13-16(12-11-15(19)2)22-24-18-9-5-6-10-20(18)26-22/h3-13H,1-2H3,(H,23,25)

InChI Key

BHEVTVPJSCZFFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4C

Origin of Product

United States

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